

Limitations of the DM21 functional for certain molecules

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Compound of Interest

Compound Name: DM21

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DM21 Functional Technical Support Center

Welcome to the technical support center for the **DM21** density functional. This guide is designed for researchers, scientists, and drug development professionals who are using or considering using the **DM21** functional in their computational experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Self-Consistent Field (SCF) calculation for a transition metal complex is failing to converge with **DM21**. What should I do?

A1: SCF convergence failure is a known limitation of the **DM21** functional, particularly for transition metal chemistry (TMC)[1][2][3]. The functional was trained on main-group chemistry and its ability to extrapolate to transition metals is limited[1].

Troubleshooting Steps:

- Use a Different Initial Guess: Obtain orbitals from a converged SCF calculation with a more robust functional (e.g., B3LYP) and use these as the initial guess for your **DM21** calculation[1].

- **Employ Orbital Optimization Algorithms:** If standard SCF procedures fail, consider using a direct orbital optimization algorithm. However, be aware that even these advanced methods may not resolve the convergence issues for some TMC systems with **DM21**[1].
- **Adjust SCF Settings:** While standard adjustments may not always work, you can try increasing the maximum number of SCF iterations or using level-shifting techniques, which have been reported to help in cases of elongated bonds[1][4].
- **Consider a Hybrid Approach:** As a workaround, you can perform a single-point energy calculation with **DM21** using the converged orbitals from another functional (e.g., **DM21@B3LYP**)[1]. This has shown to sometimes yield improved accuracy over the baseline functional[1].

Q2: I am performing a geometry optimization, and the results with **DM21** are not as accurate as expected compared to other functionals. Why is this happening?

A2: The **DM21** functional can exhibit oscillatory behavior or "numerical noise" on the potential energy surface, which can negatively impact the calculation of nuclear gradients required for geometry optimization[5][6]. This can lead to less accurate optimized geometries compared to traditional analytical functionals like PBE0 or SCAN[5][6]. While **DM21** may show competitive performance for energy calculations, this does not always translate to superior geometry optimizations[5].

Troubleshooting Steps:

- **Verify Applicability:** Ensure that the molecules you are studying are well-represented by the main-group chemistry in **DM21**'s training set[5].
- **Use a Different Functional for Geometries:** A common and effective strategy is to perform the geometry optimization with a reliable and computationally less expensive functional (e.g., B3LYP, PBE0) and then perform a final single-point energy calculation with **DM21** on the optimized geometry.
- **Numerical Differentiation Step:** If you must optimize with **DM21**, it has been found that a numerical differentiation step in the range of 0.0001-0.001 Å can help obtain smoother nuclear gradients[6].

Q3: My **DM21** calculation is running very slowly. Is this normal?

A3: Yes, it is a known characteristic that **DM21** calculations can be significantly more computationally expensive than those with traditional functionals[1][6][7]. A single SCF iteration with **DM21** can take substantially longer than a full, converged calculation with a functional like B3LYP[1]. This is due to the complexity of evaluating the neural network-based functional.

Q4: I am trying to use **DM21** with a dispersion correction (e.g., D3), but my calculation is failing. What is the issue?

A4: There have been documented issues with the implementation of **DM21** in PySCF that can cause conflicts when used with dispersion corrections like D3[8]. The way the **DM21** functional is set up in the software can interfere with how dispersion corrections are typically applied[8].

Troubleshooting Steps:

- **Consult Documentation:** Check the latest documentation for your quantum chemistry software package for specific instructions or workarounds for using **DM21** with dispersion corrections.
- **Manual Correction:** If an integrated approach is not working, you may need to calculate the dispersion correction separately and add it to the final **DM21** energy.

Q5: Can I use the **DM21** functional for calculations on periodic systems?

A5: The current implementation of **DM21** in PySCF is primarily designed for molecular (non-periodic) systems[9]. Using it for periodic systems may lead to errors due to differences in the numerical integration interfaces for periodic and non-periodic calculations[9].

Performance Summary for DM21

The following table summarizes the known limitations of the **DM21** functional for certain molecular systems and tasks.

Area of Limitation	Description of Issue	Affected Molecules/Tasks	Quantitative Data (Mean Absolute Error - MAE)
Transition Metal Chemistry	Consistent struggles with SCF convergence. [1] [2] [3] The functional was not trained on elements heavier than Krypton. [1]	Transition Metal Complexes	For converged systems, the median error can be around 2.6 kcal/mol. For non-converged systems, errors are arbitrarily set to 50 kcal/mol to highlight the failure. [1]
Geometry Optimization	Does not consistently outperform traditional functionals like PBE0 and SCAN. [5] [6] This is due to oscillatory behavior in the potential energy surface. [5] [6]	General Molecules, especially those not in the training set.	MAE in bond lengths is generally below 2 pm, but in many cases, PBE0 or SCAN show better performance. [5]
Computational Cost	Significantly slower than traditional functionals. [1] [6] [7]	All calculations	A single SCF cycle can be much more time-consuming than a full calculation with functionals like B3LYP or even B2PLYP. [1]
Extrapolation	As a machine-learned functional, its performance on molecules and chemical environments not present in its training data is not guaranteed. [3] [5]	Molecules with elements heavier than Krypton, novel chemical structures.	The issues with transition metal chemistry serve as a key example of poor extrapolation. [1] [3]

Experimental Protocols

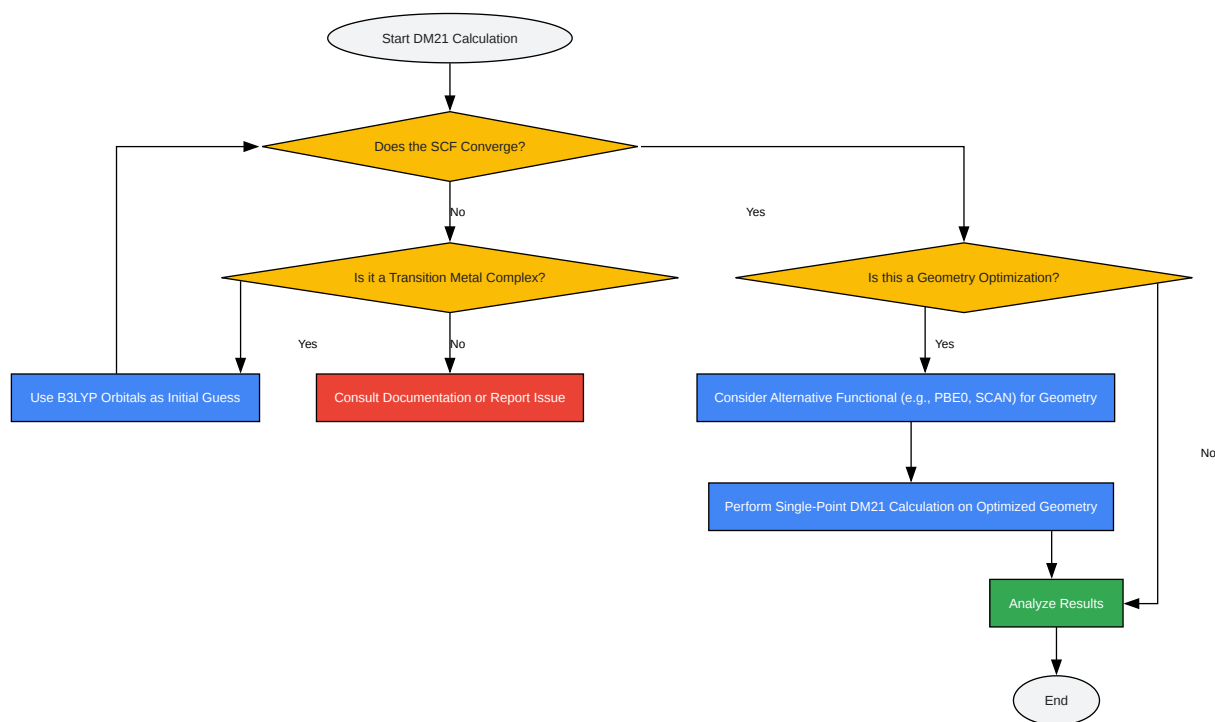
Methodology for Assessing SCF Convergence in Transition Metal Chemistry

To quantitatively assess the convergence behavior of **DM21** for transition metal complexes, the following computational protocol is typically employed^[1]:

- **System Selection:** A benchmark set of transition metal complexes and reaction energies is chosen (e.g., the TMC117 dataset).
- **Initial Guess:** For **DM21** calculations, orbitals obtained from a converged B3LYP calculation are used as the initial guess.
- **SCF Settings:**
 - **Convergence Thresholds:** Set to 10^{-6} for the energy and 10^{-3} for the gradients in **DM21** SCF calculations. For B3LYP, tighter thresholds of 10^{-8} and 10^{-4} , respectively, are used.
 - **Maximum Iterations:** The maximum number of SCF iterations is systematically increased (e.g., 200, 500, 900) to test for convergence.
- **Analysis:** The number of systems that fail to converge within the maximum number of iterations is recorded. For converged systems, the reaction energies are compared to high-level reference data to calculate metrics like Mean Absolute Error (MAE).

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting issues with the **DM21** functional.



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Caption: A flowchart for troubleshooting common issues encountered with the **DM21** functional.

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